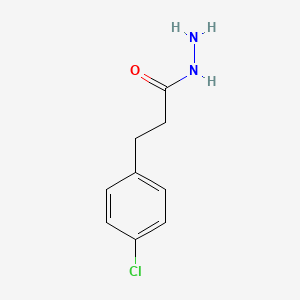

3-(4-Chlorophenyl)propanehydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

3-(4-chlorophenyl)propanehydrazide |

InChI |

InChI=1S/C9H11ClN2O/c10-8-4-1-7(2-5-8)3-6-9(13)12-11/h1-2,4-5H,3,6,11H2,(H,12,13) |

InChI Key |

NQMZNJGESFBGCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NN)Cl |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of 3 4 Chlorophenyl Propanehydrazide and Its Derivatives

Core Synthetic Methodologies for the Propanehydrazide Moiety

The formation of the 3-(4-chlorophenyl)propanehydrazide core relies on a two-step process: the synthesis of a suitable precursor, typically an ester, followed by the formation of the hydrazide.

Precursor Synthesis and Strategic Modifications

The primary precursor for this compound is 3-(4-chlorophenyl)propanoic acid. chemicalbook.comchemicalbook.comguidechem.comsigmaaldrich.com This carboxylic acid can be synthesized through various methods, including the reduction of 4-chlorocinnamic acid. chemicalbook.comchemicalbook.com For instance, the hydrogenation of benzyl (B1604629) 4-chlorocinnamate using a palladium on beta zeolite catalyst can yield 3-(4-chlorophenyl)propanoic acid with high conversion rates. chemicalbook.com

Once the carboxylic acid is obtained, it is typically converted to an ester, such as methyl or ethyl 3-(4-chlorophenyl)propanoate, to facilitate the subsequent reaction with hydrazine (B178648). rsc.orgchemguide.co.ukceon.rs This esterification is commonly achieved by heating the carboxylic acid with an alcohol in the presence of an acid catalyst, like concentrated sulfuric acid. chemguide.co.ukceon.rs The general reaction is reversible, and to drive it towards the ester product, an excess of the alcohol is often used, and the water produced is removed. ceon.rs

Strategic modifications to the precursor can be made to introduce different functional groups. For example, the synthesis of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has been reported, which can then be used to create hydroxylated hydrazide derivatives. rsc.orgnih.govresearchgate.net

Table 1: Synthesis of 3-(4-Chlorophenyl)propanoic Acid Precursors

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Benzyl 4-chlorocinnamate | 5% Pd/beta zeolite, H2, 40°C, 1.5 hours | 3-(4-Chlorophenyl)propanoic acid | 98% | chemicalbook.com |

| 3-(4-Chlorophenyl)propanoic acid | Ethanol (B145695), Concentrated H2SO4, Heat | Ethyl 3-(4-chlorophenyl)propanoate | - | chemguide.co.uk |

| 4-Chlorobenzaldehyde, Trimethylsilyl ketene (B1206846) acetal | Pyridine-N-oxide, LiCl, DMF, Room Temperature | Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 69% | rsc.org |

Hydrazide Formation Techniques

The conversion of the ester precursor to this compound is most commonly achieved through hydrazinolysis. This reaction involves treating the ester with hydrazine hydrate (B1144303) (N2H4·H2O), often in an alcoholic solvent like ethanol. rsc.orgnih.gov The reaction mixture is typically heated under reflux for several hours. rsc.org The hydrazide then precipitates from the solution upon cooling and can be purified by recrystallization. rsc.orgnih.gov For example, reacting methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate with hydrazine hydrate in refluxing ethanol yields the corresponding hydrazide in high yield. rsc.org

Advanced Derivatization Strategies for Structural Diversity

The reactive hydrazide functional group in this compound serves as a versatile handle for further chemical modifications, leading to a wide array of derivatives with diverse structural features.

Elaboration to Hydrazone Analogs

A common and straightforward derivatization is the condensation of this compound with various aldehydes and ketones to form hydrazones. nih.govorganic-chemistry.org This reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol or dioxane, sometimes with a catalytic amount of acid. nih.govresearchgate.net The resulting hydrazone-hydrazide derivatives are often crystalline solids and can be readily purified. nih.govresearchgate.net This method allows for the introduction of a wide variety of substituents, depending on the choice of the carbonyl compound. nih.gov

Table 2: Synthesis of Hydrazone Derivatives

| Hydrazide | Carbonyl Compound | Reaction Conditions | Product | Reference |

| Cyanoacetylhydrazine | 3-Acetylpyridine | 1,4-Dioxane, Reflux | 2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide | nih.gov |

| 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)propanamide | 4-Chlorobenzaldehyde | Absolute ethanol, Reflux | 3-[2-(4-Chlorobenzylidene)hydrazino]-3-oxo-N-(4-sulfamoylphenyl)propanamide | researchgate.net |

Cycloaddition and Condensation Reactions to Heterocyclic Systems

The hydrazide and its hydrazone derivatives are excellent precursors for the synthesis of various heterocyclic compounds through cycloaddition and condensation reactions. libretexts.orgnih.govyoutube.comyoutube.comrsc.org These reactions lead to the formation of stable five- and six-membered rings, which are common motifs in biologically active molecules.

One of the most important transformations of acylhydrazides is their conversion into 1,3,4-oxadiazoles. rsc.orgluxembourg-bio.comorganic-chemistry.orgnih.govmdpi.com A widely used method involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. This can be achieved by reacting the acylhydrazide with a carboxylic acid or its derivative (like an acid chloride or anhydride) to form the diacylhydrazine, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or polyphosphoric acid. nih.govmdpi.com

Alternatively, 2,5-disubstituted 1,3,4-oxadiazoles can be synthesized directly from hydrazides and other reagents. For instance, the reaction of hydrazides with isothiocyanates followed by cyclodesulfurization using a coupling reagent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) provides an efficient route to 2-amino-1,3,4-oxadiazoles. luxembourg-bio.com Another approach involves the condensation of N-acylbenzotriazoles with acylhydrazides under mechanochemical conditions. organic-chemistry.org

Table 3: Synthesis of 1,3,4-Oxadiazole Derivatives

| Starting Material | Reagents and Conditions | Product Type | Reference |

| N,N'-Diacylhydrazine | Phosphorus oxychloride, Reflux | 2,5-Disubstituted-1,3,4-oxadiazole | mdpi.com |

| Hydrazide and Isothiocyanate | TBTU, DIEA, DMF, 50°C | 2-Amino-1,3,4-oxadiazole | luxembourg-bio.com |

| Substituted aromatic acid hydrazide, β-Benzoyl propionic acid | Phosphorus oxychloride | 1,3,4-Oxadiazole derivative | nih.gov |

Synthesis of Pyrazole (B372694) and Pyrazolinone Derivatives

The synthesis of pyrazole and pyrazolinone derivatives often utilizes the reaction of a hydrazide with a 1,3-dicarbonyl compound or its equivalent. While direct examples starting from this compound are not extensively documented in readily available literature, the general principles of pyrazole synthesis are well-established and applicable. nih.govdergipark.org.trorganic-chemistry.org

A common method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. dergipark.org.tr For instance, the reaction of a substituted hydrazine with a β-ketoester, such as ethyl acetoacetate (B1235776), is a standard route to pyrazolinone derivatives. This reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration.

In a related study, derivatives of 3-[(4-chlorophenyl)sulfonyl]propanehydrazide have been used to synthesize pyrazole and pyrazolinone structures. For example, the reaction of 3-[(4-chlorophenyl)sulfonyl]propanehydrazide with acetylacetone (B45752) leads to the formation of a pyrazole derivative. Similarly, its reaction with ethyl acetoacetate yields a pyrazolinone derivative. researchgate.net These transformations highlight the utility of the hydrazide functional group in the construction of five-membered heterocyclic rings.

Table 1: Synthesis of Pyrazole and Pyrazolinone Derivatives from a this compound Analogue

| Starting Material Analogue | Reagent | Product Type | Reference |

| 3-[(4-Chlorophenyl)sulfonyl]propanehydrazide | Acetylacetone | Pyrazole | researchgate.net |

| 3-[(4-Chlorophenyl)sulfonyl]propanehydrazide | Ethyl Acetoacetate | Pyrazolinone | researchgate.net |

Synthesis of Triazole Derivatives

Triazole rings, particularly 1,2,4-triazoles, can be synthesized from hydrazides through various routes. A common method involves the reaction of a hydrazide with a reagent that provides a one-carbon unit, often followed by cyclization. For example, the reaction of a hydrazide with carbon disulfide in the presence of a base can lead to the formation of a dithiocarbazate intermediate, which can then be cyclized to a triazolethione. nih.gov

Another approach involves the reaction of a hydrazide with an imidate or a similar species. While specific examples with this compound are not prevalent, the general reactivity of hydrazides allows for their use in such cyclization reactions. For instance, the synthesis of 4-amino-1,2,3-triazoles has been reported from related aniline (B41778) derivatives, indicating the potential for the 4-chlorophenyl moiety to be incorporated into triazole structures. nih.gov A study on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide demonstrated its conversion to 4-substituted-1,2,4-triazolin-3-thiones. nih.gov

Other Relevant Heterocyclic Frameworks (e.g., Thiadiazoles, Pyrroles)

The hydrazide functionality of this compound also serves as a key reactive handle for the synthesis of other heterocyclic systems like thiadiazoles and pyrroles.

Thiadiazole Derivatives: The synthesis of 1,3,4-thiadiazoles can be achieved from hydrazides through reaction with a source of a carbon-sulfur unit. chemmethod.comnih.govnih.govsbq.org.br A common method involves the reaction of the hydrazide with carbon disulfide in a basic medium to form a dithiocarbazate, which is then cyclized, often with an acid. Alternatively, reaction with thiosemicarbazide (B42300) followed by cyclization is another route. jocpr.com A study on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide showed its successful conversion to 2-substituted-1,3,4-thiadiazole derivatives. nih.gov

Pyrrole Derivatives: The Paal-Knorr synthesis is a classical method for the formation of pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or a hydrazine. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganic-chemistry.orgrgmcet.edu.in In this context, this compound could react with a 1,4-dicarbonyl compound to yield an N-aminopyrrole derivative. The reaction proceeds through the formation of a di-imine intermediate, followed by cyclization and dehydration. A study on the sulfonyl analogue, 3-[(4-chlorophenyl)sulfonyl]propanehydrazide, demonstrated its reaction with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid to produce the corresponding N-substituted pyrrole. researchgate.net

Coordination Chemistry: Metal Complexation with Hydrazide Ligands

Hydrazides are excellent ligands for metal ions due to the presence of both hard (oxygen) and soft (nitrogen) donor atoms. They can coordinate to metal centers in a variety of modes, including monodentate, bidentate, and bridging fashions. The coordination chemistry of hydrazide derivatives is an active area of research.

A study on the closely related compound, 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanehydrazide, demonstrated its ability to form stable complexes with Cu(II), Ni(II), and La(III) ions. nih.gov The hydrazide ligand was shown to coordinate to the metal ions, and the resulting complexes were characterized by various spectroscopic and analytical techniques. This indicates that this compound would also be expected to form stable complexes with a range of transition metal and lanthanide ions.

Table 2: Metal Complexation with a this compound Analogue

| Ligand Analogue | Metal Ion | Resulting Complex | Reference |

| 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanehydrazide | Cu(II) | Copper(II) complex | nih.gov |

| 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanehydrazide | Ni(II) | Nickel(II) complex | nih.gov |

| 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanehydrazide | La(III) | Lanthanum(III) complex | nih.gov |

Other Strategic Functional Group Interconversions (e.g., sulfonyl, amide, ester)

The this compound molecule offers several sites for functional group interconversions, allowing for the synthesis of a wide array of derivatives.

N-Acylation and N-Sulfonylation: The terminal nitrogen of the hydrazide group is nucleophilic and can readily undergo acylation or sulfonylation. organic-chemistry.org For example, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding N-acylhydrazide. This transformation is a common strategy to introduce further diversity into the molecule. While specific examples for this compound are not detailed, this is a general and predictable reaction for hydrazides.

Amide Formation: The parent carboxylic acid, 3-(4-chlorophenyl)propanoic acid, can be converted to a variety of amides by reaction with amines in the presence of a coupling agent. sigmaaldrich.com This provides a route to a different class of derivatives from a common precursor.

Esterification: The corresponding carboxylic acid, 3-(4-chlorophenyl)propanoic acid, can be esterified under acidic conditions with various alcohols to produce the corresponding esters. chemicalbook.comceon.rs This reaction allows for the modification of the carboxylic acid end of the molecule.

Structural Elucidation Methodologies

Spectroscopic Characterization Techniques in Structural Confirmation

The confirmation of the chemical structure of a novel or synthesized compound is a meticulous process that involves the application of various spectroscopic techniques. These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), each provide unique and complementary pieces of information that, when combined, allow for an unambiguous assignment of the molecular structure.

For the related compound, 3-[(4-chlorophenyl)sulfonyl]propanehydrazide, researchers have successfully employed these techniques to verify its synthesis and structure. derpharmachemica.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. In the case of 3-[(4-chlorophenyl)sulfonyl]propanehydrazide, ¹H NMR spectra, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 400 MHz spectrometer, would reveal distinct signals for the aromatic protons on the chlorophenyl ring, as well as the aliphatic protons of the propane (B168953) chain and the hydrazide group. derpharmachemica.comresearchgate.net The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals provide detailed information about the electronic environment and connectivity of the protons. Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including those in the aromatic ring, the aliphatic chain, and the carbonyl group of the hydrazide moiety.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For a compound like 3-(4-Chlorophenyl)propanehydrazide, the IR spectrum, often recorded using a potassium bromide (KBr) pellet, would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the hydrazide group, C=O stretching for the amide carbonyl, C-H stretching for the aromatic and aliphatic portions, and C-Cl stretching from the chlorophenyl group. derpharmachemica.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, thereby confirming its molecular weight and offering clues about its structure. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. derpharmachemica.comresearchgate.net For this compound, the mass spectrum would be expected to show a molecular ion peak [M+H]⁺ corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

A summary of the typical spectroscopic data that would be anticipated for this compound, based on the analysis of related structures, is presented in Table 1.

Table 1: Anticipated Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons (d-d system), methylene (B1212753) protons (triplets), and NH/NH₂ protons. |

| ¹³C NMR | Signals for aromatic carbons, aliphatic carbons, and carbonyl carbon. |

| IR (KBr, cm⁻¹) | Bands for N-H, C=O, aromatic C-H, aliphatic C-H, and C-Cl stretching vibrations. |

| Mass Spec. | Molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for one chlorine atom. |

X-ray Crystallography for Precise Molecular Architecture Determination

While spectroscopic methods provide invaluable data on the connectivity and functional groups within a molecule, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

A search of the available scientific literature and crystallographic databases did not yield a specific crystal structure for this compound. However, the crystallographic analysis of numerous compounds containing the 4-chlorophenyl moiety has been reported, providing insights into the expected structural parameters. nih.gov

Should a single crystal of this compound be obtained, X-ray diffraction analysis would provide a wealth of structural information, including:

The conformation of the propanehydrazide chain.

The planarity of the chlorophenyl ring.

The dihedral angles between the phenyl ring and the propanoyl group.

The details of intermolecular interactions, such as hydrogen bonding involving the hydrazide group, which dictate the crystal packing.

An example of the type of data obtained from a single-crystal X-ray diffraction experiment is shown in Table 2, which lists hypothetical crystallographic data for this compound.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Computational Chemistry and Molecular Modeling Investigations of 3 4 Chlorophenyl Propanehydrazide and Its Analogs

Quantum Chemical Approaches

Quantum chemical methods are fundamental to describing the behavior of electrons in molecules, which in turn governs their structure and reactivity.

Density Functional Theory (DFT) Optimizations and Electronic Structure Analysis

Density Functional Theory (DFT) has become a standard method for obtaining accurate information about the geometric and electronic properties of molecules. researchgate.net By employing functionals like B3LYP and M05-2X with various basis sets such as 6-311G(d,p), researchers can calculate optimized molecular structures. researchgate.netscilit.com These calculations provide data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental results from X-ray diffraction to validate the computational model. scirp.org

For hydrazide and hydrazone derivatives, DFT calculations are used to determine key electronic parameters. scilit.comscirp.org The total energy and dipole moment, for instance, are crucial indicators of molecular stability and polarity. researchgate.netresearchgate.net A molecule's polarity, defined by its dipole moment, is a critical factor in its biological interactions. researchgate.netresearchgate.net The analysis of electronic structure through DFT helps in understanding the distribution of electrons and identifying the most stable conformation of the molecule. sci-hub.se

Frontier Molecular Orbital (FMO) Analyses for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. scirp.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests that the molecule is more reactive. scirp.org These calculations are vital for predicting how hydrazide derivatives might participate in chemical reactions. scilit.comresearchgate.net

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

|---|---|---|---|---|

| (S)-(+)-carvone salicylhydrazone | -8.68 | -4.90 | 3.78 | M05-2X/6-311G(d,p) |

| (R)-(−)-carvone salicylhydrazone | -8.90 | -5.06 | 3.84 | M05-2X/6-311G(d,p) |

| (S)-(+)-carvone benzohydrazone | -8.82 | -4.57 | 4.25 | M05-2X/6-311G(d,p) |

| (R)-(−)-carvone benzohydrazone | -8.98 | -4.68 | 4.30 | M05-2X/6-311G(d,p) |

This table presents representative data for analogous hydrazone compounds, illustrating typical values obtained from FMO analysis. Data adapted from a study on carvone (B1668592) hydrazone derivatives scirp.org.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map is plotted onto the total electron density surface, using a color scale to indicate different potential values. researchgate.net

Typically, regions of negative potential (shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack. researchgate.netresearchgate.net These areas are often associated with electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net Conversely, regions of positive potential (blue) are electron-deficient and represent sites for nucleophilic attack, commonly found around hydrogen atoms. researchgate.net For hydrazide derivatives, MEP analysis can identify the reactive centers, such as the carbonyl oxygen and amine protons, which are crucial for intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. acadpubl.eu It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy (E(2)). acadpubl.eu A higher E(2) value indicates a more intense interaction, signifying greater electron delocalization from the donor to the acceptor orbital. acadpubl.eu

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) | Interaction Type |

|---|---|---|---|

| LP(3) Cl35 | π(C27-C31) | 954.54 | n → π |

| π(N13-C16) | π(C14-C15) | 154.81 | π* → π |

| LP(1) N13 | σ(N12-C16) | 46.07 | n → σ* |

This table showcases significant stabilization energies from NBO analysis on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a related heterocyclic compound. The large E(2) for the n → π interaction highlights substantial charge delocalization. Data adapted from acadpubl.eu.*

Intermolecular Interaction Analysis: Hirshfeld Surfaces and Energy Frameworks

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize a molecule in a crystal lattice. nih.govgazi.edu.tr The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal, and different properties can be mapped onto it. nih.gov

By generating 2D fingerprint plots from the Hirshfeld surface, the relative contributions of different types of intermolecular contacts can be quantified. nih.govgazi.edu.tr For chlorophenyl-containing compounds, common contacts include H···H, C···H, Cl···H, O···H, and N···H interactions. nih.govnih.gov For example, in the crystal structure of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, H···H contacts make up 48.7% of the surface, while Cl···H contacts contribute 8.8%. nih.govgazi.edu.tr This analysis is crucial for understanding the packing motifs and the forces governing the crystal structure.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com

For hydrazide derivatives, docking studies have been performed against various biological targets, such as enzymes and receptors implicated in diseases like cancer or microbial infections. nih.govmdpi.com The simulation calculates a binding affinity or docking score (typically in kcal/mol), which estimates the strength of the interaction. researchgate.net A more negative score indicates a more favorable binding pose. researchgate.net

The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. mdpi.com For compounds like 3-(4-chlorophenyl)propanehydrazide, the chlorophenyl group can engage in hydrophobic or halogen bonding interactions, while the hydrazide moiety is a prime candidate for forming hydrogen bonds, which are critical for anchoring the ligand within the binding pocket. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of molecules over time. In the context of this compound and its analogs, MD simulations provide critical insights into their conformational stability and how they interact with biological targets at an atomic level.

Researchers employ MD simulations to understand the flexibility of these hydrazide derivatives and to identify their most stable three-dimensional arrangements, or conformations, in various environments, such as in solution or when bound to a protein. By simulating the movements of atoms and bonds over a specific period, typically nanoseconds to microseconds, scientists can observe how the molecule folds and changes shape. This is crucial as the biological activity of a compound is often dictated by its ability to adopt a specific conformation that allows it to fit into the binding site of a target protein. For instance, MD simulations can reveal the stability of the key interactions between a ligand and a protein, such as hydrogen bonds and hydrophobic contacts, which are essential for binding affinity. nih.govnih.gov

The stability of a protein-ligand complex is a key determinant of a drug candidate's efficacy. MD simulations can be used to assess this stability by monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. nih.govresearcher.life A stable RMSD value suggests that the ligand remains securely bound within the active site, while significant fluctuations might indicate an unstable interaction. researcher.life

Furthermore, MD simulations are instrumental in calculating the binding free energy of a ligand to its target protein. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the strength of the interaction. nih.govnih.gov These calculations can help in ranking different analogs of this compound based on their predicted binding affinities, thereby prioritizing the most promising candidates for further experimental testing.

A hypothetical MD simulation study on an analog of this compound targeting a specific enzyme, for example, Monoamine Oxidase B (MAO-B), would involve several steps. Initially, the compound would be "docked" into the active site of the MAO-B crystal structure. This docked complex would then be subjected to MD simulations. The resulting trajectory would be analyzed to observe the stability of the compound in the binding pocket and the persistence of key interactions with amino acid residues.

Table 1: Hypothetical MD Simulation Parameters for a this compound Analog

| Parameter | Value | Description |

| System | Protein-Ligand Complex in Water | Simulates the biological environment. |

| Force Field | AMBER, CHARMM, or GROMOS | A set of parameters to describe the potential energy of the system. |

| Simulation Time | 100 ns - 1 µs | The duration of the simulation to observe molecular motions. |

| Temperature | 300 K | Approximate physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Analysis | RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy (MM/GBSA) | Metrics to evaluate the stability and energetics of the complex. |

By running such simulations, researchers can gain a dynamic understanding of how modifications to the this compound scaffold affect its conformational preferences and its ability to bind to a target, guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For this compound and its analogs, QSAR studies are invaluable for predicting the biological activity of newly designed molecules and for understanding the structural features that are crucial for their therapeutic effects. nih.govrsc.org

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. nih.govmdpi.com The process of developing a QSAR model involves several key steps:

Data Set Selection: A series of analogs of this compound with experimentally determined biological activities (e.g., enzyme inhibition, antimicrobial activity) is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure and properties. They can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, 2D pharmacophore fingerprints.

3D Descriptors: Molecular shape, volume, surface area, and descriptors derived from 3D molecular fields (e.g., steric and electrostatic fields in CoMFA). wikipedia.org

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive ability of the QSAR model is rigorously tested using the test set of compounds that were not used in model development. Statistical parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²) are used to assess the model's robustness and predictive power. researchgate.net

For a series of this compound analogs, a QSAR model could reveal, for example, that the presence of the 4-chlorophenyl group is critical for activity, and that modifications to the propanamide linker can influence potency. nih.gov The model might also indicate that specific electronic or steric properties are desirable for enhanced biological effect.

Table 2: Example of Descriptors and Their Potential Influence in a QSAR Model for Hydrazide Analogs

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Topological | Balaban J index | Relates to the branching and connectivity of the molecule. |

| Electronic | Dipole Moment | Can influence interactions with polar residues in a binding site. |

| Steric | Molecular Volume | Affects how well the molecule fits into a binding pocket. |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions with the target. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with the target protein. |

The insights gained from QSAR models can guide medicinal chemists in the rational design of new analogs of this compound with improved activity and a better understanding of their mechanism of action. researchgate.net

Ligand-Based and Shape-Based Molecular Profiling

Ligand-based and shape-based molecular profiling are computational techniques that leverage the knowledge of known active compounds to identify new molecules with similar properties, even when the three-dimensional structure of the biological target is unknown. mdpi.com These methods are particularly useful in the early stages of drug discovery for hit identification and lead optimization.

Ligand-Based Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, a pharmacophore model could be generated based on the common structural features of a set of active compounds. This model might include features such as a hydrophobic group (the chlorophenyl ring), a hydrogen bond donor (the -NH- group), and a hydrogen bond acceptor (the carbonyl oxygen). This pharmacophore model can then be used as a 3D query to screen large virtual databases of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active.

Shape-Based Screening: This technique is based on the principle that molecules with similar three-dimensional shapes are likely to bind to the same biological target and exhibit similar biological activities. schrodinger.com In shape-based screening, the 3D structure of a known active molecule, such as this compound, is used as a template. A computational algorithm then compares the shape of this template to the shapes of millions of compounds in a virtual library. nih.govnih.gov The comparison is often based on the Tanimoto coefficient or other similarity metrics that quantify the degree of shape overlap.

The process typically involves:

Generating a 3D conformation of the template molecule.

Aligning each molecule from the database to the template.

Calculating a shape similarity score for each alignment.

Ranking the database molecules based on their similarity scores.

Compounds with high shape similarity to the template are selected as potential hits for further investigation. This approach is computationally efficient and has been successfully used to identify novel inhibitors for various targets. nih.gov

Table 3: Hypothetical Results of a Shape-Based Screening Campaign Using this compound as a Template

| Rank | Compound ID | Shape Similarity Score (Tanimoto) | Predicted Activity |

| 1 | ZINC12345678 | 0.92 | High |

| 2 | ZINC87654321 | 0.88 | High |

| 3 | ZINC24681357 | 0.85 | Medium |

| ... | ... | ... | ... |

| 1,000,000 | ZINC98765432 | 0.45 | Low |

By combining ligand-based and shape-based approaches, researchers can effectively profile large chemical spaces to discover novel analogs of this compound with desired biological activities, accelerating the drug discovery process.

Structure Activity Relationship Sar Studies of 3 4 Chlorophenyl Propanehydrazide Analogs

Systematic Investigation of Substituent Effects on Biological Potency and Specificity

The potency and selectivity of 3-(4-chlorophenyl)propanehydrazide analogs are profoundly influenced by the nature and position of substituents on the aromatic ring, the integrity of the hydrazide/hydrazone moiety, and modifications to the aliphatic linker.

The 4-chloro substitution on the phenyl ring is a critical determinant of activity in many analogs. In studies of arylsemicarbazones, the presence of a p-chlorophenyl group was associated with significant protection against maximal electroshock-induced seizures (MES). nih.gov The nature of the substituent on the aromatic ring can dramatically alter the biological response. For instance, in a series of 2-fluoro-2-arylcyclopropylamines, electron-withdrawing groups like fluorine and chlorine at the para-position slightly decreased inhibitory potency against tyramine (B21549) oxidase, whereas an electron-donating methyl group enhanced activity significantly. nih.gov

The position of the halogen substituent is also crucial. A study on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives found that a 2-chlorophenyl substitution, in combination with a 4-fluorophenylpiperazinyl moiety, resulted in a compound with potent anticonvulsant activity in both the MES and 6 Hz seizure tests. mdpi.com This highlights that the interplay between substituents on different parts of the molecule is key to optimizing activity.

Alkoxy substituents have also been shown to modulate activity. In a series of salicylanilides, compounds with longer alkoxy chains (e.g., ethoxy, propoxy) demonstrated higher antifungal and antibacterial activity, suggesting that increased lipophilicity and steric bulk can be beneficial for these particular biological effects. mdpi.com

Table 1: Effect of Aromatic Ring Substitutions on Biological Activity This table is interactive. You can sort and filter the data by clicking on the column headers.

| Base Scaffold | Substituent (Position) | Observed Effect | Biological Activity | Reference |

|---|---|---|---|---|

| Arylsemicarbazone | 4-Chloro | Significant protection | Anticonvulsant (MES) | nih.gov |

| 2-Arylcyclopropylamine | 4-Fluoro, 4-Chloro | Slightly decreased potency | Tyramine Oxidase Inhibition | nih.gov |

| 2-Arylcyclopropylamine | 4-Methyl | Increased potency | Tyramine Oxidase Inhibition | nih.gov |

| Pyrrolidine-2,5-dione | 2-Chloro (phenyl) + 4-Fluoro (phenylpiperazinyl) | Potent activity | Anticonvulsant (MES, 6 Hz) | mdpi.com |

| Salicylanilide | 2-Ethoxy, 2-Propoxy | Higher activity | Antibacterial, Antifungal | mdpi.com |

The hydrazide (-CONHNH2) and its corresponding hydrazone (-CONHN=CH-) derivatives are central to the biological activity of this class of compounds. nih.govmdpi.com The hydrazone moiety, with its azomethine group (-NHN=CH-), is considered a critical pharmacophore for a wide range of activities, including anticonvulsant, antimicrobial, and anti-inflammatory effects. researchgate.netsaspublishers.commdpi.com

The conversion of the hydrazide to a hydrazone by condensation with various aldehydes or ketones often leads to enhanced biological activity. mdpi.com For example, a series of hydrazones derived from 4-(4-chlorophenyl)cyclohexane carbohydrazide (B1668358) showed that the introduction of heterocyclic rings like quinoline (B57606), imidazole, and indole (B1671886) via the hydrazone linkage resulted in significant antibacterial activity. researchgate.net Similarly, in a study of isatin (B1672199) derivatives, the resulting hydrazones and Schiff bases exhibited potent anticonvulsant properties. researchgate.net The hydrazone linkage is believed to facilitate interaction with biological targets and can be a key element in pH-dependent drug release from polymer-drug conjugates. researchgate.net

It has been noted that the hydrazide-hydrazone structure can exist in keto-enol tautomeric forms, which can influence its binding to biological targets. mdpi.com While the terminal primary amino group of the hydrazide was once thought to be essential, studies on p-chlorophenyl substituted arylsemicarbazones have shown that this group is not a strict requirement for anticonvulsant activity. nih.gov

Modifications to the aliphatic chain connecting the phenyl ring and the hydrazide group, as well as the introduction of various heterocyclic rings, have been extensively explored to optimize biological activity.

The length and nature of the aliphatic chain are critical. In a study of phenylated pyrazoloalkanoic acids, the potency as platelet aggregation inhibitors was dependent on the length of the ω-alkanoic acid side chain, with an eight or nine-atom chain being optimal. nih.gov This suggests that the chain length dictates the proper orientation of the molecule within the receptor binding site.

Replacing the propane (B168953) linker with or incorporating heterocyclic structures often leads to compounds with novel or enhanced activities. For instance, the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole (B372694) derivatives yielded compounds with promising antifungal and antitubercular activity. nih.gov The incorporation of a pyrazole ring, which itself can be substituted, provides a rigid scaffold that can be tailored for specific biological targets. Similarly, the introduction of an oxazine (B8389632) or thiazine (B8601807) ring has been shown to produce compounds with antimicrobial and antioxidant properties. amazonaws.com The synthesis of pyrazolo[3,4-b]pyridine derivatives has also led to potent antimicrobial agents that act as dihydrofolate reductase (DHFR) inhibitors. ekb.eg

Table 2: Impact of Aliphatic Chain and Heterocyclic Modifications This table is interactive. You can sort and filter the data by clicking on the column headers.

| Modification Type | Resulting Scaffold | Key Finding | Biological Activity | Reference |

|---|---|---|---|---|

| Aliphatic Chain Length | Pyrazoloalkanoic acid | Optimal length of 8-9 atoms for side chain | Platelet Aggregation Inhibition | nih.gov |

| Heterocyclic Ring Introduction | 3-(4-chlorophenyl)pyrazole | Creation of active antifungal and antitubercular agents | Antifungal, Antitubercular | nih.gov |

| Heterocyclic Ring Introduction | Oxazine/Thiazine derivatives | Generation of antimicrobial and antioxidant compounds | Antimicrobial, Antioxidant | amazonaws.com |

| Heterocyclic Ring Fusion | Pyrazolo[3,4-b]pyridine | Development of potent DHFR inhibitors | Antimicrobial | ekb.eg |

| Heterocyclic Ring Introduction | 4-(4-chlorophenyl)cyclohexane carbohydrazide | Quinoline, imidazole, indole moieties enhanced activity | Antibacterial | researchgate.net |

Elucidation of Key Pharmacophoric Elements for Diverse Biological Activities

The diverse biological activities of this compound analogs stem from a combination of key pharmacophoric features that can be fine-tuned to target different biological systems. A general pharmacophore model for many of these compounds includes an aromatic ring, a linker element, and a hydrogen-bonding domain, often represented by the hydrazide or hydrazone moiety.

For anticonvulsant activity, a common pharmacophore model includes an aryl hydrophobic domain (the 4-chlorophenyl group), a hydrogen-bonding domain, and another hydrophobic/electron-donor group, all at specific distances from each other. nih.gov The 4-chlorophenyl group often serves as a crucial hydrophobic element that anchors the molecule in a binding pocket. The hydrazone linkage (-CONH-N=C-) is frequently identified as a key hydrogen-bonding and structural feature. mdpi.comnih.gov

In the context of antimicrobial activity, the pharmacophore often involves the 4-chlorophenyl ring for lipophilicity, which aids in penetrating bacterial cell membranes. The hydrazone moiety can act as a metal-chelating group or participate in hydrogen bonding with enzyme active sites. nih.gov The introduction of additional heterocyclic rings can provide further points of interaction and specificity. For example, in a series of 3-(4-halophenyl)-3-oxopropanal derivatives, the introduction of a mono-methoxyamine or ethoxyamine moiety was found to be important for potent antibacterial activity against Staphylococcus aureus. nih.gov

For MAO inhibition, the pharmacophore often consists of an aromatic ring that can fit into the hydrophobic cavity of the enzyme's active site. The nature and position of substituents on this ring are critical for selectivity between MAO-A and MAO-B. nih.gov For instance, in one study, the introduction of a chloro substituent on a phenyl ring at position 5 of a pyrazoline derivative was found to decrease its antidepressant (MAO inhibitory) activity. researchgate.net

The elucidation of these pharmacophoric elements is crucial for the rational design of new, more potent, and selective analogs of this compound for various therapeutic applications. mdpi.comnih.govnih.gov

Mechanistic Investigations of Biological Activities in Vitro of 3 4 Chlorophenyl Propanehydrazide Derivatives

Antimicrobial Activity Mechanistic Studies

The antimicrobial potential of 3-(4-Chlorophenyl)propanehydrazide derivatives has been evaluated against a range of pathogenic bacteria and fungi. Mechanistic studies are crucial to understanding their mode of action and to guide the development of more potent and specific antimicrobial agents.

Antibacterial Action Pathways

While specific mechanistic studies on this compound are not extensively detailed in the provided results, the broader class of hydrazide derivatives and related heterocyclic compounds, such as pyrazoles and quinazolinones, are known to interfere with essential bacterial processes. nih.govnih.govmdpi.com Many antibacterial agents target microbial enzymes responsible for vital functions like the biosynthesis of the cell wall, proteins, and nucleic acids. mdpi.com For instance, some pyrazole (B372694) derivatives have been identified as inhibitors of fatty acid biosynthesis. nih.gov The action of hydrazones, which can be derived from hydrazides, often involves the inhibition of crucial enzymes necessary for bacterial survival.

Common antibacterial mechanisms that could be relevant for this compound derivatives include:

Inhibition of Cell Wall Synthesis: This is a common pathway for antibiotics like β-lactams and glycopeptides, which interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov

Inhibition of Protein Synthesis: Drugs can bind to bacterial ribosomes, disrupting the translation process.

Inhibition of Nucleic Acid Synthesis: This can involve the inhibition of enzymes like DNA gyrase and topoisomerases, which are essential for DNA replication and repair. mdpi.comnih.gov

A series of synthesized (4-chlorophenyl)(5-methylpyrazin-2-yl) derivatives showed varied activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can tune their antibacterial spectrum. derpharmachemica.com

Antifungal Action Pathways

The antifungal mechanisms of this compound derivatives are also under investigation. Generally, antifungal agents can act through several mechanisms. nih.gov These include:

Disruption of the Fungal Cell Membrane: Azoles and polyenes are well-known antifungal classes that target the synthesis of ergosterol (B1671047) or directly interact with it, leading to membrane leakage and cell death. nih.gov

Inhibition of Cell Wall Synthesis: The fungal cell wall, composed of glucan and chitin, is a unique target. Inhibitors of glucan synthesis represent a significant class of antifungal drugs. nih.gov

Inhibition of Macromolecular Synthesis: Some antifungals can interfere with the synthesis of proteins and nucleic acids. nih.gov

Studies on pyrazole derivatives, which can be synthesized from hydrazides, have demonstrated potent antifungal activity. nih.gov For example, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and showed promising antifungal activity against a pathogenic fungal strain. nih.gov Similarly, other heterocyclic compounds derived from hydrazides have exhibited notable fungicidal effects. mdpi.com The conversion of hydrazone derivatives to formyl-pyrazole derivatives has been shown to increase antimicrobial activity, particularly against fungal strains. mdpi.com

Antitubercular Action Pathways

Hydrazide-containing compounds have a long history in the treatment of tuberculosis, with isoniazid (B1672263) being a cornerstone of therapy. mdpi.com Isoniazid is a prodrug that, upon activation, inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall. mdpi.comnih.gov This inhibition is primarily achieved by targeting the enoyl-acyl carrier protein reductase, known as InhA. mdpi.com

Derivatives of this compound are being explored for their potential as new antitubercular agents. A study on a series of 3-(4-chlorophenyl)-4-substituted pyrazoles demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov The mechanism of action for these new derivatives could be similar to isoniazid, involving the inhibition of mycolic acid synthesis. mdpi.comunisciencepub.com However, other potential targets within the mycobacterial cell cannot be excluded, and further research is needed to elucidate the precise molecular pathways.

Antiproliferative and Anticancer Mechanism Elucidation in Cellular Models

In addition to their antimicrobial properties, derivatives of this compound have shown significant promise as anticancer agents. Mechanistic studies in various cancer cell lines are beginning to shed light on how these compounds inhibit cancer cell proliferation and induce cell death.

Modulation of Specific Oncogenic Targets (e.g., Protein Kinases, Epigenetic Enzymes, Chaperone Proteins)

One of the key strategies in cancer therapy is to target specific molecules that are crucial for the growth and survival of cancer cells.

Protein Kinase Inhibition: Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle. Their dysregulation is a common feature of cancer. A derivative, (R)-6-[N-(3-(4-chlorophenyl) propyl)] analogue of (R)-roscovitine, demonstrated potent antiproliferative activity against lung carcinoma cells by inhibiting CDK2 and CDK13. nih.gov

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. A ciprofloxacin (B1669076) derivative incorporating a thiazolidinedione moiety with a 4-chlorophenyl substitution was found to inhibit both topoisomerase I and II. nih.gov

Other Targets: Pyrazole derivatives, which can be synthesized from hydrazides, are known to inhibit a variety of enzymes and receptors involved in cancer, such as EGFR and VEGF. mdpi.com

Table 1: Antiproliferative Activity of a (R)-roscovitine Derivative

| Compound | Cell Line | IC50 (µM) |

| (R)-6-[N-(3-(4-chlorophenyl) propyl)] analogue | A549 (lung carcinoma) | 0.61 ± 0.06 |

| (R)-roscovitine | A549 (lung carcinoma) | 13.30 ± 1.05 |

| (R)-6-[N-(3-(4-chlorophenyl) propyl)] analogue | BEAS-2B (normal human epithelial) | 1.437 ± 0.17 |

| (R)-6-[N-(3-(4-chlorophenyl) propyl)] analogue | MRC-5 (normal embryonic lung fibroblasts) | 1.280 ± 0.37 |

Induction of Cell Death Mechanisms

Inducing programmed cell death, or apoptosis, in cancer cells is a major goal of chemotherapy. Derivatives of this compound have been shown to trigger apoptosis through various mechanisms.

Induction of Apoptosis: A pyrazolo[3,4-d]pyridazine derivative was shown to induce apoptosis in lung cancer cells. nih.gov This was associated with the overexpression of caspase-3 and the pro-apoptotic protein Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, a (R)-roscovitine derivative induced S-phase cell cycle arrest in lung carcinoma cells. nih.gov Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) has been shown to induce apoptotic cell death mediated by reactive oxygen species (ROS). nih.gov

Cell Cycle Arrest: The (R)-6-[N-(3-(4-chlorophenyl) propyl)] analogue of (R)-roscovitine was found to induce S-phase cell cycle arrest in A549 lung cancer cells. nih.gov A ciprofloxacin derivative also induced cell cycle arrest at the S phase in melanoma cells. nih.gov

Mitochondrial Dysfunction: Some compounds can induce apoptosis by causing mitochondrial dysfunction, leading to the release of pro-apoptotic factors. Naphthyridine derivatives have been shown to induce programmed cell death in Naegleria fowleri by causing mitochondrial dysfunction and increasing ROS levels. mdpi.com

Table 2: Mechanistic Actions of Anticancer Derivatives

| Compound/Derivative Class | Cancer Cell Line | Mechanism of Action |

| (R)-6-[N-(3-(4-chlorophenyl) propyl)] analogue of (R)-roscovitine | A549 (Lung) | CDK2 and CDK13 inhibition, S-phase cell cycle arrest |

| Pyrazolo[3,4-d]pyridazine derivative | A549 (Lung) | Induction of apoptosis, disruption of Bcl-2/Bax balance |

| Ciprofloxacin-thiazolidinedione hybrid | LOX IMVI (Melanoma) | Topoisomerase I/II inhibition, S-phase cell cycle arrest, induction of apoptosis and necrosis |

| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | General | ROS-mediated apoptotic cell death |

Synergistic Interactions with Co-Administered Agents

The concept of synergy, where the combined effect of substances is greater than the sum of their individual effects, is a significant area of pharmacological research. nih.gov Such interactions can enhance therapeutic efficacy and are often observed between herbal products and conventional drugs. nih.gov For instance, piperine, an alkaloid, is known to improve the pharmacokinetic profile of various nutraceuticals and drugs, showcasing a synergistic effect. nih.gov However, a review of the current scientific literature reveals a notable gap in research specifically investigating the synergistic interactions of this compound derivatives when co-administered with other therapeutic agents. While the potential for such synergy exists, dedicated studies to identify and characterize these interactions for this particular class of compounds have not been reported.

Enzymatic Inhibition Studies (e.g., Urease, Tyrosinase, Cyclooxygenases)

The inhibitory activity of this compound derivatives against various enzymes is a key area of investigation to understand their therapeutic potential.

Urease Inhibition

Urease is an enzyme implicated in several pathological conditions, including peptic ulcers and kidney stone formation. nih.gov Derivatives containing the 4-chlorophenyl moiety have demonstrated significant urease inhibitory activity. A study on 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives revealed potent inhibition, with many compounds surpassing the activity of the standard inhibitor, thiourea. nih.gov The position of substituents on the aryl ring was found to be crucial for the inhibitory potential. nih.gov

Table 1: Urease Inhibition by 4-Chlorophenyl Derivatives A selection of 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives and their in vitro urease inhibitory activity.

| Compound | Substitution on Aryl Ring | IC₅₀ (µM) |

| 3 | 2-Hydroxyphenyl | 2.31 ± 0.01 |

| 6 | 4-Methylphenyl | 2.14 ± 0.04 |

| 10 | 2-Chlorophenyl | 1.14 ± 0.06 |

| 20 | 3-Nitrophenyl | 2.15 ± 0.05 |

| 25 | 2,5-Dichlorophenyl | 0.32 ± 0.01 |

| Thiourea (Standard) | - | 21.25 ± 0.13 |

| Data sourced from PubMed. nih.gov |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating skin hyperpigmentation disorders. nih.govnih.gov The 3-chloro-4-fluorophenyl structural motif has been identified as a potent feature for tyrosinase inhibitors. nih.gov Research into compounds bearing this moiety showed significant inhibitory effects on tyrosinase from Agaricus bisporus (AbTYR). nih.gov The presence of the 3-chloro-4-fluorophenyl fragment markedly enhanced the inhibitory activity compared to unsubstituted or singly substituted analogues. nih.gov

Table 2: Tyrosinase Inhibition by Chlorophenyl Derivatives Inhibitory concentration (IC₅₀) values of selected compounds against Mushroom Tyrosinase.

| Compound | Core Structure/Substitution | IC₅₀ (µM) |

| 1d | Benzamide with 3-chloro-4-fluorophenyl | 1.72 ± 0.11 |

| 1e | Benzamide with 3-chloro-4-fluorophenyl | 0.19 ± 0.02 |

| 1f | Benzamide with 3-chloro-4-fluorophenyl | 0.84 ± 0.04 |

| 2c | 4-Hydroxyphenyl derivative with 3-chloro-4-fluorophenyl | 1.73 ± 0.12 |

| 4d | Thiazole derivative with 3-chloro-4-fluorophenyl | 6.26 ± 0.37 |

| 4f | Thiazole derivative with 3-chloro-4-fluorophenyl | 2.96 ± 0.34 |

| Kojic Acid (Standard) | - | 17.76 ± 0.18 |

| Data sourced from PubMed Central. nih.gov |

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins (B1171923). mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. nih.gov Studies on hydrazone derivatives, which are structurally related to hydrazides, have shown promise. Specifically, 4-fluorophenylhydrazones have been identified as potential COX-2 inhibitors, with molecular docking studies confirming strong binding to amino acid residues essential for COX-2 activity. researchgate.net The development of selective COX-2 inhibitors is a major goal, as they may offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.govnih.gov

Anti-inflammatory Response Pathway Investigations

The anti-inflammatory effects of hydrazide derivatives are often linked to their ability to modulate key inflammatory pathways. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of pro-inflammatory prostaglandins (PGEs). mdpi.commdpi.com For example, the anti-inflammatory activity of certain pyrazolo[3,4-d]pyrimidine derivatives is directly attributed to their COX-2 inhibitory potential. nih.gov

Beyond COX inhibition, other pathways may be involved. Studies on structurally related triazole compounds have shown that their anti-inflammatory effects are mediated by a reduction in leukocyte migration and levels of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE₂). nih.gov These findings suggest that this compound derivatives could potentially exert their anti-inflammatory effects through multiple mechanisms, including the downregulation of pro-inflammatory cytokines and the inhibition of inflammatory cell infiltration, in addition to the canonical COX inhibition pathway.

Antileishmanial Activity Mechanistic Insights

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new effective treatments is ongoing. While direct mechanistic studies on this compound derivatives are limited, research on other compound classes provides insight into potential mechanisms of action.

For instance, some synthetic quinoline (B57606) alkaloids demonstrate antileishmanial effects by increasing nitric oxide production in host macrophages, which helps to clear the parasite. nih.gov Other potential mechanisms include the induction of oxidative stress within the host cell and triggering apoptosis or necrosis-like structural changes in the intracellular parasites. nih.gov Another study on the flavonoid strychnobiflavone (B1232845) suggested that the parasite's mitochondria could be a key target, with the compound disrupting the mitochondrial membrane potential. nih.gov These established antileishmanial mechanisms—ranging from immunomodulation of host cells to direct targeting of parasite organelles—represent plausible pathways that could be investigated for this compound derivatives in future research. nih.govnih.gov

Antioxidant Activity Profiling and Mechanisms

Antioxidants play a crucial role in mitigating oxidative stress, a factor in many chronic diseases. nih.gov The antioxidant potential of propanehydrazide derivatives has been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH free radical, neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically. researchgate.netthaiscience.info

Studies on a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which share the core propanehydrazide structure with the subject compound, have demonstrated significant antioxidant activity. nih.gov The scavenging activity is influenced by the various moieties attached to the core structure. For example, derivatives incorporating naphthalene (B1677914) or thiophene (B33073) moieties showed DPPH scavenging activity that was, in some cases, higher than that of the well-known antioxidant ascorbic acid. nih.gov

Table 3: Antioxidant Activity of Propanehydrazide Derivatives DPPH radical scavenging activity of selected 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives compared to a standard antioxidant.

| Compound | Key Structural Moiety | DPPH Scavenging Activity (%) |

| 17 | 1-(4-Bromophenyl)-2-((...)-thio)ethanone | 93.31 |

| 20 | 1-(4-Chlorophenyl)-2-((...)-thio)ethanone | 85.94 |

| 29 | N'-(5-(Methylthio)thiophen-2-yl)methylene | 99.89 |

| 36 | N'-(1-(Naphthalen-1-yl)ethylidene) | 107.51 |

| 39 | N-(1,3-Dioxoisoindolin-2-yl)propanamide | 108.81 |

| Ascorbic Acid (Standard) | - | 79.54 |

| Data sourced from Molecules. nih.gov |

This profiling indicates that the propanehydrazide scaffold is a promising backbone for developing potent antioxidant agents. The mechanism primarily involves hydrogen atom donation to neutralize reactive free radicals. nih.govresearchgate.net

Advanced Applications and Future Research Directions

Utility as Chemical Biology Tools and Probes

The hydrazide functional group is a powerful tool in chemical biology, primarily due to its ability to react with carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages. This reactivity allows 3-(4-Chlorophenyl)propanehydrazide to serve as a potential molecular probe. While specific applications of this exact compound as a probe are still an emerging area, the principles of hydrazide chemistry suggest its utility in:

Bioconjugation: The hydrazide moiety can be used to label biomolecules, such as proteins or carbohydrates that have been chemically or enzymatically modified to introduce a carbonyl group. This allows for the attachment of the 4-chlorophenyl group as a tag for detection or to study molecular interactions.

Activity-Based Probes: Derivatives of this compound could be designed as activity-based probes to target specific enzymes. The core structure can be modified to bind to an enzyme's active site, and the hydrazide could react with a residue or cofactor, leading to covalent modification and enabling the study of enzyme function and inhibition.

Building Blocks for Bioactive Libraries: The compound serves as a scaffold in the synthesis of compound libraries for high-throughput screening. For instance, reacting the hydrazide with a diverse collection of aldehydes and ketones can quickly generate a large library of hydrazone derivatives, which can then be screened for various biological activities, such as antioxidant or anticancer properties. nih.gov

Integration into Advanced Material and Biomaterial Systems (e.g., Dendrimers for Biofunctionalization)

The functional group of this compound makes it a candidate for integration into advanced materials, particularly for biofunctionalization. Dendrimers, which are highly branched, tree-like nanostructures, are often used in drug delivery and gene therapy. nih.gov The surface of dendrimers, such as Poly(amidoamine) (PAMAM) dendrimers, can be functionalized with molecules like this compound. nih.govnanobioletters.com

This integration could be achieved by modifying the dendrimer surface to introduce aldehyde or ketone groups, which would then react with the hydrazide moiety of the compound. The potential benefits of such a system include:

Targeted Drug Delivery: The 4-chlorophenyl group could potentially interact with specific biological targets. Attaching it to a dendrimer could create a system that combines the targeting ability of the small molecule with the drug-carrying capacity of the dendrimer. nih.gov

Controlled Release Systems: The hydrazone bond formed between the dendrimer and the compound can be designed to be cleavable under specific physiological conditions (e.g., lower pH in tumor microenvironments), allowing for the controlled release of the molecule or a drug attached to it.

Enhanced Bioavailability: For derivatives of this compound that have therapeutic potential but poor solubility, conjugation to a hydrophilic dendrimer could improve their bioavailability. nanobioletters.com

While direct examples of this compound being integrated into dendrimers are not yet widely reported, the chemical principles for such biofunctionalization are well-established, representing a promising frontier for research. nanobioletters.com

Role as Key Synthetic Intermediates in Fine Chemical and Pharmaceutical Synthesis

One of the most established roles of this compound is as a key synthetic intermediate. Its hydrazide group is a nucleophile that can readily react to form a variety of heterocyclic and acyclic structures, which are often scaffolds for pharmaceutically active compounds. It is typically synthesized from the corresponding ester, ethyl 3-(4-chlorophenyl)propanoate, by reacting it with hydrazine (B178648) hydrate (B1144303).

Research has demonstrated its utility in synthesizing a diverse range of chemical entities. For example, the closely related analog 3-[(4-chlorophenyl)sulfonyl]propane hydrazide is a starting point for creating various bioactive molecules. derpharmachemica.comresearchgate.net

Table 1: Examples of Derivatives from Hydrazide Intermediates

| Starting Hydrazide Analog | Reactant | Resulting Derivative Class | Significance |

|---|---|---|---|

| 3-[(4-chlorophenyl)sulfonyl]propane hydrazide | Benzoyl chloride | N'-benzoyl-hydrazide | Precursor for further cyclization reactions. derpharmachemica.com |

| 3-[(4-chlorophenyl)sulfonyl]propane hydrazide | Acetic anhydride (B1165640) | N'-acetyl-hydrazide | Synthesis of acetylated derivatives. derpharmachemica.com |

| 3-[(4-chlorophenyl)sulfonyl]propane hydrazide | Acetonyl acetone | Pyrrole | Pyrroles are important in medicinal chemistry and new materials. derpharmachemica.comresearchgate.net |

| 3-[(4-chlorophenyl)sulfonyl]propane hydrazide | Acetyl acetone | Pyrazole (B372694) | Pyrazoles exhibit a wide range of bioactivities including anticancer and anti-inflammatory. derpharmachemica.comresearchgate.net |

| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanehydrazide | Amines / Amino acid esters | Amides / Peptidomimetics | Generation of libraries for anticancer drug discovery. nih.gov |

The versatility of this compound as a building block allows chemists to construct complex molecules with potential therapeutic value, underscoring its importance in both fine chemical and pharmaceutical industries. derpharmachemica.comnih.gov

Exploration of Novel Therapeutic and Non-Therapeutic Applications (e.g., Dermocosmetic Ingredients)

The core structure of this compound is present in various molecules that have been explored for new applications, ranging from therapeutics to cosmetics.

Therapeutic Applications: Derivatives containing the 3-(4-chlorophenyl) moiety have shown promise in several therapeutic areas. Research into related structures has identified compounds with potent biological activity. For example, a series of derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, obtained from the corresponding hydrazide, were found to selectively inhibit the proliferation of colon cancer cells. nih.govresearchgate.net Furthermore, other heterocyclic derivatives synthesized from related hydrazides are being investigated for a wide spectrum of activities, including anti-inflammatory, antidepressant, and antimicrobial effects. derpharmachemica.com

Non-Therapeutic Applications (Dermocosmetics): A significant area of exploration is in dermocosmetics. Recently, a derivative, (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide, was identified as a novel and promising ingredient for treating skin hyperpigmentation. nih.gov This compound was found to inhibit tyrosinase, a key enzyme in melanin (B1238610) production, and reduce melanin synthesis in cell and reconstructed skin models. nih.gov This discovery highlights the potential of the 3-(4-chlorophenyl) scaffold in developing safe and effective topical agents for cosmetic purposes.

Table 2: Summary of Investigated Applications of Derivatives

| Derivative Class | Application Area | Key Research Finding |

|---|---|---|

| N-Alkyl-amides and amino acid ester conjugates | Anticancer | Showed selective inhibitory action on HCT-116 colon cancer cells. nih.gov |

| (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide | Dermocosmetic | Inhibits melanin production and tyrosinase activity, suggesting use as a skin-lightening agent. nih.gov |

| Pyrazole and Pyrrole derivatives | Broad-Spectrum Bioactivity | These classes of compounds are known to have potential anticancer, anti-inflammatory, and antimicrobial properties. derpharmachemica.com |

| 1,3-Oxazetidin-2-one derivative | Analgesic | A derivative showed therapeutic potential in a model of diabetic neuropathic pain. nih.gov |

Emerging Methodologies and Unexplored Research Frontiers

The future of research on this compound and its derivatives will likely be shaped by new synthetic methods and the pursuit of novel applications.

Emerging Methodologies: Modern synthetic strategies can accelerate the discovery of new bioactive compounds. The use of solid-phase synthesis to create large libraries of isoxazoline (B3343090) derivatives has been effective in identifying novel enzyme inhibitors. nih.gov Applying such high-throughput techniques to this compound could rapidly generate diverse molecular libraries for screening. Additionally, environmentally friendly approaches, such as solvent-free reactions, are being used to synthesize derivatives like chalcones, offering a more sustainable path for chemical production. tsijournals.com

Unexplored Research Frontiers:

Advanced Biomaterials: While the potential exists, the deliberate integration of this compound into functional biomaterials like hydrogels or electrospun fibers for tissue engineering or wound healing remains largely unexplored.

Pro-drug Development: The hydrazide or subsequent hydrazone linkage can be used to create pro-drugs. A therapeutic agent could be attached to the this compound scaffold and released at a specific target site, potentially reducing systemic side effects.

Isostructural Analogs: Research into related structures shows that exchanging the chlorine atom for other halogens (like bromine) can create isostructural molecules with potentially different biological or material properties. mdpi.com A systematic exploration of other halogenated and substituted analogs of this compound could lead to fine-tuning of its activity for specific applications.

Agricultural Chemistry: Many heterocyclic compounds derived from hydrazides have applications as pesticides or plant growth regulators. The potential of this compound derivatives in agriculture is an open field of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.